Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1440960-67-7
VCID: VC2963003
InChI: InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.: 1440960-67-7

Cat. No.: VC2963003

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate - 1440960-67-7

Specification

CAS No. 1440960-67-7
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3
Standard InChI Key QAIHVJYVIUKZAR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O

Introduction

Chemical Structure and Identity

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1440960-67-7) is characterized by its azaspiro[3.3]heptane core, which consists of two fused four-membered rings sharing a spiro carbon atom, with a nitrogen atom incorporated in one of the rings. The compound features two key functional groups: a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a formyl group (aldehyde) at position 6 of the structure .

The molecular formula of this compound is C12H19NO3 with a molecular weight of 225.29 g/mol. Its structure can be represented by the SMILES notation: CC(C)(C)OC(N1CC2(CC(C2)C=O)C1)=O . The compound is also known by alternative chemical names including "2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-formyl-, 1,1-dimethylethyl ester" and "2-Methyl-2-propanyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate" .

Physical and Chemical Properties

Physical Properties

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate possesses distinct physical characteristics that influence its handling and application in laboratory settings. These properties have been determined through experimental measurements and computational predictions.

Table 1: Physical Properties of Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate

PropertyValueSource
Molecular Weight225.284 g/mol
Density1.1±0.1 g/cm³
Boiling Point318.7±42.0 °C at 760 mmHg
Flash Point146.5±27.9 °C
Exact Mass225.136490
LogP1.07
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.514
MFCD NumberMFCD24857302

The relatively high boiling point (318.7±42.0 °C) indicates strong intermolecular forces, likely due to hydrogen bonding involving the aldehyde group. The moderate LogP value of 1.07 suggests a balanced distribution between hydrophilic and lipophilic character, which can be advantageous for biological applications where membrane permeability is important .

Chemical Reactivity

The chemical behavior of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is primarily governed by its two reactive functional groups:

  • The formyl group (CHO) at position 6 is highly electrophilic and can participate in numerous transformations, including:

    • Nucleophilic additions

    • Aldol condensations

    • Reductive aminations

    • Wittig and related olefination reactions

    • Oxidation to carboxylic acids or reduction to alcohols

  • The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is acid-labile and can be selectively cleaved under acidic conditions (typically TFA or HCl in organic solvents), revealing the free amine for further functionalization .

The spirocyclic structure introduces conformational constraints that can influence reactivity patterns and stereochemical outcomes in various transformations. The strained four-membered rings may exhibit enhanced reactivity toward ring-opening reactions under appropriate conditions.

Synthesis Methodologies

Core Structure Synthesis

The synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate typically begins with the construction of the 2-azaspiro[3.3]heptane core structure. One well-documented approach involves the preparation of 2-azaspiro[3.3]heptane from its tosylated precursor, as described in the literature:

"2-tosyl-2-azaspiro[3.3]heptanes (7.3g, 0.03mol) was dissolved in 30mL 1,2-dimethoxyethane. To the resulting mixture was added dropwise 50mL of a fresh-made sodium naphthalene solution under cooling in ice-water. The resulting mixture was reacted at room temperature for 1h. The reaction was quenched with water. The reaction liquor was concentrated and then purified with a silica-gel column (dichlormethane:methanol=20:0-1:0) to produce 2.41g 2-azaspiro[3.3]heptane in a yield of 83%."

Functionalization Strategies

Once the core structure is established, further functionalization involves:

  • Protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions such as sodium hydrogen carbonate in ethyl acetate .

  • Introduction of the formyl group at position 6, which can be accomplished through various methods:

    • Oxidation of a corresponding alcohol using TEMPO (2,2,6,6-tetramethylpiperidinyloxy) or Swern oxidation conditions

    • Direct formylation through Vilsmeier-Haack reaction

    • Functionalization of an appropriate precursor through metalation and formylation

A related synthetic approach described for similar spirocyclic compounds involves a multi-step sequence that includes lithium aluminum hydride reduction, tosyl protection, ring closure reactions, and subsequent functionalization steps .

Comparative Analysis with Related Compounds

Understanding tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate in context requires comparison with structurally related compounds:

Comparison with Core Structure

The parent compound, 2-azaspiro[3.3]heptane (CAS: 665-04-3), represents the unfunctionalized core structure with a molecular formula of C6H11N and molecular weight of 97.16 g/mol . Comparing its properties with the target compound reveals the impact of the functional groups:

Table 2: Comparative Properties of Core Structure vs. Functionalized Compound

Property2-azaspiro[3.3]heptanetert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Molecular Weight97.16 g/mol225.29 g/mol
Boiling Point141.5±8.0 °C318.7±42.0 °C
Flash Point28.8±16.5 °C146.5±27.9 °C
Density1.0±0.1 g/cm³1.1±0.1 g/cm³

The significant increases in boiling point and flash point demonstrate how the addition of the formyl and Boc groups substantially enhances intermolecular forces and thermal stability .

Comparison with Ring-Modified Analogues

Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203662-55-9) represents a homologous compound with an expanded ring system (azaspiro[3.4] instead of azaspiro[3.3]). This structural modification increases the molecular weight to 239.31 g/mol and alters the conformational properties of the molecule, potentially affecting its reactivity and biological activity .

The difference in ring size between these compounds can significantly impact:

  • Ring strain and associated reactivity

  • Conformational flexibility

  • Spatial arrangement of functional groups

  • Binding characteristics in biological systems

Applications in Chemical Research

Synthetic Utility

Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate serves as a valuable building block in organic synthesis for several reasons:

  • The formyl group provides a versatile handle for carbon chain extension through condensation reactions, reductive aminations, and olefination processes.

  • The protected nitrogen can be selectively deprotected and further functionalized, allowing for the introduction of diverse substituents.

  • The spirocyclic framework introduces conformational constraints that can be exploited in the design of rigid molecular scaffolds.

  • The combination of these features makes the compound particularly useful for the construction of more complex nitrogen-containing heterocycles with defined three-dimensional architectures.

Current Research and Future Directions

Research involving tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate continues to evolve in several directions:

  • Development of more efficient and sustainable synthetic routes, potentially employing catalytic methods or flow chemistry techniques.

  • Exploration of the compound's utility in diversity-oriented synthesis programs aimed at generating libraries of structurally diverse compounds for biological screening.

  • Investigation of stereoselective transformations of the formyl group to access enantiomerically pure derivatives with potential applications in asymmetric synthesis.

  • Studies on the conformational properties of the azaspiro[3.3]heptane scaffold and their impact on molecular recognition events, particularly in the context of drug-target interactions.

  • Application in the synthesis of complex natural product analogues or pharmaceutical candidates targeting specific biological pathways.

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